molecular formula C13H15N3OS B2562493 2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896316-97-5

2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2562493
CAS No.: 896316-97-5
M. Wt: 261.34
InChI Key: OWJUEUXCFNANCN-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazine precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the cyclopentylsulfanyl and methyl groups in 2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one imparts unique properties to the compound. These structural features can enhance its binding affinity to specific targets, improve its pharmacokinetic profile, and increase its chemical stability .

Biological Activity

The compound 2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido-triazine family, which has garnered attention for its potential biological activities. This article explores the synthesis, structural characterization, and biological activity of this compound, focusing on its pharmacological implications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to confirm its molecular structure and purity.

Table 1: Characterization Techniques

TechniquePurpose
NMRDetermine molecular structure
MSConfirm molecular weight
X-ray CrystallographyProvide three-dimensional structure

Biological Activity

The biological activity of this compound has been evaluated in various studies. Notably, compounds within the pyrido-triazine class have demonstrated a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

In vitro studies have shown that derivatives of pyrido-triazines exhibit cytotoxic effects against several cancer cell lines. For instance, research indicates that these compounds can inhibit cell proliferation in breast cancer (MCF-7) and leukemia (K562) cell lines.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
2-(cyclopentylsulfanyl)-7-methyl...MCF-715.0
2-(cyclopentylsulfanyl)-7-methyl...K56212.5

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific protein kinases. Studies suggest that the compound may act as a modulator of signal transduction pathways critical for cancer cell survival.

Case Study: Inhibition of Spleen Tyrosine Kinase (Syk)

One notable study highlighted the potential of this compound as an inhibitor of spleen tyrosine kinase (Syk), which plays a significant role in various signaling pathways involved in cancer progression. The inhibition of Syk could lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Properties

IUPAC Name

2-cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-9-6-7-11-14-12(15-13(17)16(11)8-9)18-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJUEUXCFNANCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SC3CCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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